molecular formula C6H3NO2S B6238135 2-ethynyl-1,3-thiazole-4-carboxylic acid CAS No. 2246923-22-6

2-ethynyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6238135
CAS No.: 2246923-22-6
M. Wt: 153.2
InChI Key:
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Description

2-Ethynyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group at the 2-position. One common method involves the reaction of 2-bromo-1,3-thiazole-4-carboxylic acid with an acetylene derivative under Sonogashira coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethynyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The ethynyl group can also participate in covalent bonding with target proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethynyl group at the 2-position enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

2246923-22-6

Molecular Formula

C6H3NO2S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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